molecular formula C13H16S2 B14384887 Spiro[1,3-benzodithiole-2,1'-cycloheptane] CAS No. 89572-07-6

Spiro[1,3-benzodithiole-2,1'-cycloheptane]

Cat. No.: B14384887
CAS No.: 89572-07-6
M. Wt: 236.4 g/mol
InChI Key: KFWWVYQOQMCRBK-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodithiole-2,1’-cycloheptane] is a spirocyclic compound characterized by its unique structure where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodithiole-2,1’-cycloheptane] typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. Common synthetic routes include:

Industrial Production Methods

Industrial production of Spiro[1,3-benzodithiole-2,1’-cycloheptane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodithiole-2,1’-cycloheptane] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.

Scientific Research Applications

Spiro[1,3-benzodithiole-2,1’-cycloheptane] has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[1,3-benzodithiole-2,1’-cycloheptane] exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to antioxidant activity and other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undecane
  • Spiropentadiene
  • Spirocyclic oxindoles

Uniqueness

Spiro[1,3-benzodithiole-2,1’-cycloheptane] is unique due to its combination of a benzodithiole ring with a cycloheptane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89572-07-6

Molecular Formula

C13H16S2

Molecular Weight

236.4 g/mol

IUPAC Name

spiro[1,3-benzodithiole-2,1'-cycloheptane]

InChI

InChI=1S/C13H16S2/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12(11)15-13/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

KFWWVYQOQMCRBK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)SC3=CC=CC=C3S2

Origin of Product

United States

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